2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-15-14-19-10-12-20(13-11-19)24(22,23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,21H,1-5,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVWTFRHPUKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Biological Activity
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 941003-09-4, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its sulfonyl group, which is often associated with various pharmacological effects, including enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 344.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to enhance the compound's binding affinity to various enzymes, potentially acting as an inhibitor. This interaction can prevent substrate binding and inhibit enzymatic activity, which is crucial for various biochemical pathways.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study involving related compounds demonstrated that certain derivatives displayed strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . Although specific data on the antimicrobial efficacy of this compound is limited, its structural similarities suggest potential effectiveness.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, compounds with similar piperazine structures have shown strong inhibitory activity against acetylcholinesterase (AChE), which is vital for neurotransmission . The sulfonamide moiety in these compounds often contributes to their enzyme inhibitory properties.
Anticancer Potential
Preliminary studies have suggested that piperazine derivatives may possess anticancer properties. Research involving structurally related compounds has demonstrated some degree of cytotoxicity against cancer cell lines . Although specific studies on this compound are needed, its mechanism of action could involve interference with cancer cell proliferation through enzyme inhibition.
Study on Antimicrobial Activity
A comprehensive study synthesized a series of piperazine derivatives and evaluated their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity comparable to standard antibiotics . While direct testing on this compound was not included, the findings highlight the potential for similar activity due to structural analogies.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of various piperazine derivatives to target enzymes. These studies suggest that modifications in the piperazine ring significantly influence binding interactions . Such insights can inform future research on this compound’s specific targets and mechanisms.
Comparison with Similar Compounds
Structural and Functional Insights:
Cyclohexylphenyl: The non-polar, bulky cyclohexyl group likely improves membrane permeability but reduces aqueous solubility compared to halogenated analogs. This feature may prolong half-life by slowing metabolism . Cyclopropyl and Thiophene: and highlight substituents introducing ring strain (cyclopropyl) or heterocyclic motifs (thiophene), which can modulate electronic properties and target selectivity.
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~396.5 g/mol) exceeds most analogs, aligning with its larger cyclohexyl substituent. Higher lipophilicity (logP) is inferred, which could enhance blood-brain barrier penetration but complicate formulation .
Biological Relevance: Piperazine-ethanol derivatives are common in CNS drugs. Hydroxyzine’s pKa (2.47) suggests protonation in acidic environments, a property shared by analogs with basic piperazine nitrogens . The target compound’s cyclohexyl group may confer unique receptor interactions compared to hydroxyzine’s diphenylmethyl group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol, and what reaction conditions optimize yield?
- Methodology : The synthesis of piperazine-sulfonyl derivatives typically involves a multi-step process:
Sulfonylation : React piperazine with 4-cyclohexylbenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the sulfonamide intermediate.
Ethanolamine Functionalization : Introduce the ethanol moiety via nucleophilic substitution or alkylation. For example, react the intermediate with 2-bromoethanol in acetonitrile at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) and monitor reaction progress via TLC.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the cyclohexyl group (δ 1.2–2.0 ppm, multiplet), sulfonyl group (δ 3.2–3.5 ppm, piperazine protons), and ethanol moiety (δ 3.6–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., C₁₉H₂₈N₂O₃S: calculated 388.179 g/mol).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What solubility and stability data are critical for formulating this compound in biological assays?
- Solubility : Test in DMSO (≥50 mg/mL) and aqueous buffers (e.g., PBS at pH 7.4, ≤1 mg/mL). Use sonication or co-solvents (e.g., 10% Tween-80) for improved solubility .
- Stability : Conduct accelerated degradation studies:
- pH Stability : Incubate at pH 2–9 (37°C, 24–72 hours) and monitor via HPLC. Sulfonamide bonds are typically stable under acidic conditions .
- Thermal Stability : Store lyophilized powder at -20°C; solutions in DMSO remain stable for ≤1 month at 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the cyclohexyl-sulfonyl-piperazine scaffold?
- Methodology :
Core Modifications : Synthesize analogs with varying substituents (e.g., fluorophenyl, methylthiophenyl) on the sulfonyl group. Compare bioactivity using in vitro assays (e.g., kinase inhibition) .
Ethanolamine Chain Optimization : Replace the ethanol group with other polar moieties (e.g., glycols, amines) to assess impact on membrane permeability .
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational strategies are suitable for predicting target interactions of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of receptors (e.g., serotonin or dopamine receptors) to identify binding poses. The sulfonyl group may form hydrogen bonds with Arg/Lys residues .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs for synthesis .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .
Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?
- Troubleshooting Workflow :
Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
Compound Integrity : Re-analyze batches via LC-MS to rule out degradation.
Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293, HeLa) to assess selectivity .
Data Normalization : Use Z-score or % inhibition relative to vehicle controls to minimize inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
